8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
Description
Historical Context of Xanthine Derivatives in Medicinal Research
Xanthines, purine-based alkaloids first isolated in the early 19th century, have long served as foundational scaffolds in drug development. Natural derivatives like theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) were among the earliest xanthines studied for their bronchodilatory and stimulatory properties. Theophylline, extracted from tea leaves in 1888, became a cornerstone in asthma treatment by the 1950s due to its phosphodiesterase inhibitory and anti-inflammatory effects. These discoveries underscored the therapeutic versatility of xanthines, prompting synthetic efforts to enhance potency and selectivity.
The structural resemblance of xanthines to endogenous purines (e.g., adenine, guanine) further cemented their role in modulating purinergic signaling. Early synthetic endeavors focused on methylxanthines, but the 20th century saw a shift toward functionalizing the xanthine core at the N^1^, N^3^, N^7^, and C^8^ positions to optimize receptor interactions. For instance, aminophylline , a theophylline-ethylenediamine complex, emerged as a potent bronchodilator, demonstrating the impact of strategic substitutions.
Significance of 8-Substituted Xanthines in Drug Discovery
Substitutions at the C^8^ position of xanthines have proven critical for achieving receptor subtype selectivity, particularly for adenosine receptors (A~1~ and A~2A~). Studies show that 8-cycloalkyl or 8-aryl substitutions enhance affinity for A~1~ receptors while reducing off-target effects. For example:
- 8-Cyclopentyl-1,3-dipropylxanthine (CPX) : Exhibits a K~i~ of 1.2 nM at A~1~ receptors, making it a benchmark antagonist.
- 8-Phenylsulfonamide derivatives : Demonstrate dual A~1~/A~2A~ antagonism, with selectivity modulated by distal functional groups.
These findings underscore the 8-position as a strategic site for tailoring pharmacokinetic and pharmacodynamic profiles. The introduction of bulky or polar groups at C^8^ alters steric and electronic interactions, fine-tuning receptor binding. For 8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione , the isopentylamino group at C^8^ likely enhances lipophilicity and A~1~ receptor engagement, while the 3-phenoxypropyl chain at N^7^ may influence membrane permeability.
Development Timeline of Substituted Purine-2,6-dione Compounds
The evolution of purine-2,6-dione derivatives can be segmented into key phases:
| Era | Milestone | Key Compounds |
|---|---|---|
| 19th C. | Isolation of natural xanthines (theophylline, caffeine) | Theophylline, Caffeine |
| Early 20th C. | Traube synthesis enables large-scale production of methylxanthines | Aminophylline |
| 1980s–2000s | Rational design of 8-substituted xanthines for receptor selectivity | CPX, XAC (8-phenylxanthine derivatives) |
| 2010s–Present | Functionalized cogener approaches and hybrid molecules (e.g., peptide conjugates) | 8-(3-Phenoxypropyl) derivatives |
The synthesis of This compound represents a contemporary advancement, leveraging both classical and novel methodologies. Traube synthesis, involving cyclization of 5,6-diaminouracils, remains a cornerstone, while orthogonal protection strategies enable precise functionalization.
Research Objectives and Methodological Approaches
Current research on 8-substituted xanthines aims to:
- Optimize receptor selectivity through steric and electronic modifications at C^8^.
- Enhance metabolic stability via N^7^ alkylation (e.g., 3-phenoxypropyl groups).
- Explore hybrid molecules combining xanthine scaffolds with peptides or bioisosteres.
Methodologies include:
- Traube Synthesis : Cyclization of substituted ureas for core structure assembly.
- Protection-Deprotection Strategies : Selective functionalization of reactive sites (e.g., N^3^ vs. N^7^).
- Computational Modeling : Predicting binding affinities for adenosine receptor subtypes.
For the target compound, synthetic routes likely involve sequential alkylation at N^7^ and N^3^, followed by C^8^ amination, ensuring regioselectivity aligned with natural transmethylation patterns.
Properties
IUPAC Name |
3-methyl-8-(3-methylbutylamino)-7-(3-phenoxypropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14(2)10-11-21-19-22-17-16(18(26)23-20(27)24(17)3)25(19)12-7-13-28-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,21,22)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZBTRITRQDYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the isopentylamino, methyl, and phenoxypropyl groups. Common reagents used in these reactions include alkyl halides, amines, and phenols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenoxypropyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of certain kinases or interfere with signal transduction pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituents at positions 7 and 8. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Structure-Activity Relationship (SAR) Insights
Position 7 Substitutions: The 3-phenoxypropyl group (as in the target compound and ) provides steric flexibility, which correlates with improved CK2 inhibition . Substitution with rigid or bulky groups (e.g., trifluoropropyl in ) may reduce activity due to steric hindrance.
For example, ’s butylamino derivative was synthesized via amine-heating protocols .
Impact of Position 3 Methylation :
- The 3-methyl group (common in all compounds) stabilizes the purine core without significantly affecting activity .
Biological Activity
8-(Isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of purine derivatives that are known for their diverse pharmacological properties, including anti-inflammatory, immunosuppressive, and lipid-lowering effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 422.57 g/mol. Its structure includes a purine base modified with an isopentylamino group and a phenoxypropyl side chain, which contribute to its biological activity.
1. Immunosuppressive Effects
Research indicates that compounds similar to this compound exhibit significant immunosuppressive properties. In a study focusing on amino alcohol compounds, it was noted that certain derivatives demonstrated effective immunosuppressive activity in various models, suggesting the potential of this compound in therapeutic applications for autoimmune diseases and organ transplantation .
2. Lipid-Lowering Effects
A notable area of research has been the lipid-lowering effects of purine derivatives. In a comparative study involving several synthesized compounds based on the xanthine scaffold, it was found that certain derivatives effectively reduced triglyceride levels in 3T3-L1 adipocytes and improved insulin resistance in diet-induced obesity (DIO) mouse models. The hydrochloride form of one such derivative showed a bioavailability of 58.94%, significantly enhancing its therapeutic potential compared to standard treatments like Metformin .
Case Study 1: Immunosuppressive Activity
In an experimental model using lymphocyte cultures, the compound exhibited dose-dependent inhibition of lymphocyte proliferation. This suggests that this compound could potentially serve as an adjunct therapy in conditions requiring immunosuppression.
Case Study 2: Anti-obesity Effects
In another study involving DIO mice treated with the hydrochloride form of a related compound at a dosage of 50 mg/kg, significant reductions in body fat and improvements in serum lipid profiles were observed. The results indicated that these compounds could effectively reverse obesity-related metabolic disturbances .
Comparative Analysis
The following table summarizes the biological activities of various purine derivatives related to this compound:
| Compound Name | Immunosuppressive Activity | Lipid-Lowering Effect | Bioavailability (%) |
|---|---|---|---|
| 8-(Isopentylamino)-3-methyl-7-(3-phenoxypropyl) | Moderate | Significant | N/A |
| Hydrochloride derivative of related compound (11c) | High | Excellent | 58.94 |
| Metformin | Low | Moderate | 28.03 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
